Sinensetin

Vue d'ensemble

Description

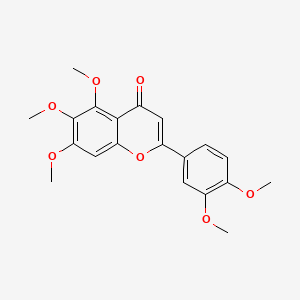

Sa formule chimique est C20H20O7, et sa masse molaire est de 372,373 g/mol . Ce composé a suscité un intérêt en raison de ses bienfaits potentiels pour la santé.

Méthodes De Préparation

La sinensétine peut être synthétisée par différentes méthodes, notamment des réactions chimiques et l'extraction de sources naturelles. Voici quelques approches clés :

Voies de synthèse : Bien que les voies de synthèse spécifiques ne soient pas largement documentées, la sinensétine peut être préparée par des modifications de squelettes de flavonoïdes.

Sources naturelles : La sinensétine est abondante dans l'écorce d'orange et autres agrumes, ainsi que dans l'Orthosiphon aristatus var.

Analyse Des Réactions Chimiques

La sinensétine subit plusieurs types de réactions :

Oxydation : Elle peut être oxydée dans des conditions appropriées.

Réduction : Les réactions de réduction peuvent conduire à divers dérivés.

Substitution : La sinensétine peut subir des réactions de substitution avec des réactifs appropriés.

Les réactifs courants comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, le borohydrure de sodium) et les acides de Lewis (par exemple, le chlorure d'aluminium). Les principaux produits formés dépendent des conditions de réaction et des substituants.

4. Applications de la recherche scientifique

La sinensétine présente une gamme d'effets pharmacologiques :

Anticancéreux : Elle possède de fortes propriétés anticancéreuses.

Anti-inflammatoire : La sinensétine présente une activité anti-inflammatoire.

Antioxydant : Elle piège les radicaux libres.

Santé cardiovasculaire : Elle peut être bénéfique pour la santé cardiaque.

Antiviral : Elle a des effets antiviraux potentiels.

5. Mécanisme d'action

Le mécanisme précis des effets de la sinensétine n'est pas entièrement élucidé. Elle implique probablement des interactions avec des cibles moléculaires et des voies de signalisation. Des recherches supplémentaires sont nécessaires pour comprendre son mode d'action.

Applications De Recherche Scientifique

Sinensetin, a polymethoxylated flavonoid derived from Orthosiphon aristatus and various citrus fruits, exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, anti-obesity, anti-dementia, and vasorelaxant properties . Research suggests that this compound has promising potency with minimal toxicity, making it a potential lead molecule for drug discovery .

Pharmacological Activities and Mechanisms of Action

- Anticancer Properties Studies have demonstrated this compound's anticancer activities through in vitro and in vivo experiments . this compound decreased P-glycoprotein (P-gp) levels, unlike certain chemosensitizing agents such as verapamil and cyclosporine A, which increased P-gp expression . This suggests this compound may be a more effective chemosensitizing agent for long-term use without the concern of P-gp activation . this compound does not interact directly with P-gp at the azidopine-binding site, indicating its unique mechanism of action .

- Anti-inflammatory Effects this compound has demonstrated anti-inflammatory properties in various studies .

- Antioxidant Activities this compound exhibits antioxidant effects .

- Antimicrobial Properties Research indicates that this compound possesses antimicrobial activities .

- Anti-obesity Effects Studies have shown that this compound has anti-obesity properties .

- Anti-dementia Effects this compound has demonstrated anti-dementia properties in research studies .

- Vasorelaxant Activities this compound exhibits vasorelaxant activities .

Potential Therapeutic Applications

this compound's diverse pharmacological activities suggest its potential use in treating various conditions:

- Cancer Treatment Due to its anticancer properties and ability to decrease P-gp levels without increasing MDR1 mRNA levels, this compound may be a valuable chemosensitizing agent in cancer therapy .

- Metabolic Disorders Given its anti-obesity effects, this compound could be explored as a therapeutic agent for managing obesity .

- Neurological Conditions With its anti-dementia properties, this compound may have applications in preventing or treating dementia .

- Cardiovascular Diseases The vasorelaxant activities of this compound suggest its potential in managing cardiovascular conditions .

Further Research Needs

While this compound shows promise, further research is needed to fully understand its pharmacological effects and potential therapeutic applications :

- More detailed mechanistic studies are required to elucidate its mechanisms of action in various disease states .

- Additional in vivo studies in animal models are necessary to assess its efficacy and safety . These studies should include toxicity, pharmacokinetic, pharmacodynamic, and bioavailability assessments .

- Clinical trials are essential to evaluate this compound's safety and efficacy in humans .

Mécanisme D'action

The precise mechanism of sinensetin’s effects is not fully elucidated. it likely involves interactions with molecular targets and signaling pathways. Further research is needed to understand its mode of action.

Comparaison Avec Des Composés Similaires

La sinensétine appartient à la classe des flavonoïdes polyméthoxylés (PMF). Sa particularité réside dans son motif de substitution pentaméthoxylé. D'autres composés similaires comprennent la tangerétine, la nobiletine et l'hesperétine.

Activité Biologique

Sinensetin, a polymethoxylated flavonoid primarily found in Orthosiphon aristatus, has garnered attention due to its diverse biological activities. This article reviews the pharmacological potential of this compound, focusing on its anticancer properties, anti-inflammatory effects, antioxidant capabilities, and other significant biological activities.

Overview of this compound

- Chemical Structure : this compound is characterized by multiple methoxy groups that enhance its biological activity.

- Sources : It is predominantly extracted from plants like Orthosiphon aristatus and has been studied for various therapeutic applications.

Anticancer Activity

This compound exhibits significant anticancer properties across various cancer types, including breast, liver, and gastric cancers.

- Inhibition of Cell Proliferation : Studies show that this compound can suppress cell viability in cancer cell lines such as MCF7 and MDA-MB-231 by inducing apoptosis and inhibiting the Wnt/β-catenin signaling pathway .

- Impact on Tumor Growth : In murine models, this compound has demonstrated the ability to inhibit tumor growth significantly. For instance, in a liver cancer model using HepG2 cells, this compound reduced angiogenesis and tumor progression .

- Chemosensitization : this compound enhances the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy .

Case Studies

- Breast Cancer : A study indicated that treatment with 120 μM this compound resulted in decreased proliferation and invasion of breast cancer cells while promoting apoptosis without significant toxicity to normal mammary cells .

- Liver Cancer : Research demonstrated that this compound inhibited angiogenesis in liver cancer models, showcasing its potential as a therapeutic agent against hepatic malignancies .

Anti-inflammatory and Antioxidant Properties

This compound exhibits notable anti-inflammatory effects by modulating various inflammatory pathways.

- Inflammation Reduction : It has been shown to reduce levels of pro-inflammatory cytokines and inhibit inflammatory responses in vitro and in vivo .

- Antioxidant Activity : this compound acts as a potent antioxidant, scavenging free radicals and enhancing the body's oxidative stress response. This property is crucial for protecting cells from oxidative damage associated with chronic diseases .

Other Pharmacological Activities

- Antimicrobial Effects : this compound has demonstrated antibacterial activity against several pathogens, suggesting its potential use in treating infections .

- Anti-diabetic Effects : Preliminary studies indicate that this compound may improve insulin sensitivity and reduce blood glucose levels, making it a candidate for diabetes management .

- Neuroprotective Effects : There is emerging evidence that this compound may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

Summary of Biological Activities

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMNXYDUQXAUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177626 | |

| Record name | Sinensetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2306-27-6 | |

| Record name | Sinensetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinensetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinensetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,3',4'-Pentamethoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINENSETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240LNZ51AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 °C | |

| Record name | Sinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.